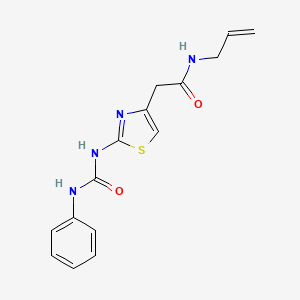
N-allyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Urea derivatives, on the other hand, contain a carbonyl group attached to two amine groups . These types of compounds are found in many biologically active molecules and have been the subject of extensive research .
Molecular Structure Analysis
Thiazoles have a planar ring structure, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structure of urea derivatives, on the other hand, is characterized by the presence of a carbonyl group attached to two amine groups .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Urea derivatives can also participate in a variety of chemical reactions, depending on their specific structure .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of urea derivatives can vary greatly depending on their specific structure .科学的研究の応用
Antitumor Applications
Research has demonstrated the synthesis and evaluation of new derivatives bearing heterocyclic rings, including the core structure similar to N-allyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, for their antitumor activity. In one study, derivatives were screened against approximately 60 human tumor cell lines derived from nine neoplastic diseases, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This suggests the potential of these compounds in the development of novel antitumor agents.
Antimicrobial Applications
Another significant area of application is in the development of antimicrobial agents. Novel thiazoles synthesized by incorporating different moieties have shown significant antibacterial and antifungal activities (Saravanan et al., 2010). This research indicates the utility of these compounds in treating infections caused by various pathogens.
Anticancer Agents
The synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides has been explored for their anticancer activity. Specifically, compounds showed high selectivity against human lung adenocarcinoma cells, indicating their potential as targeted anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
作用機序
The mechanism of action of thiazole and urea derivatives can vary greatly depending on their specific structure and the biological target. For example, some thiazole derivatives have been found to exhibit trypanocidal activity, potentially making them promising candidates for the treatment of Trypanosoma brucei infections .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-2-8-16-13(20)9-12-10-22-15(18-12)19-14(21)17-11-6-4-3-5-7-11/h2-7,10H,1,8-9H2,(H,16,20)(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZANSADHPWEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide](/img/structure/B2683677.png)
![Tert-butyl N-(3-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B2683679.png)
![4-(Trifluoromethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B2683680.png)
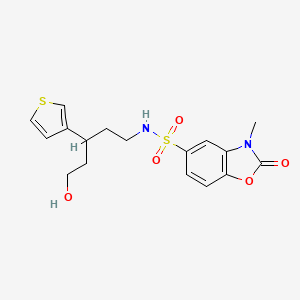
![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2683682.png)

![ethyl 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
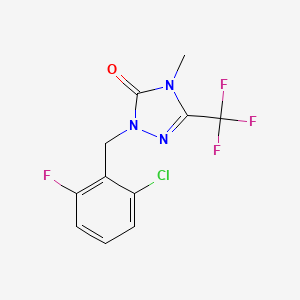

![N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2683691.png)

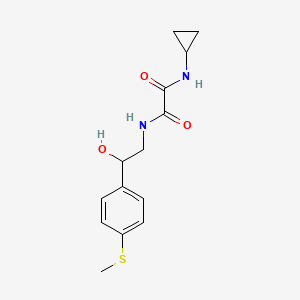
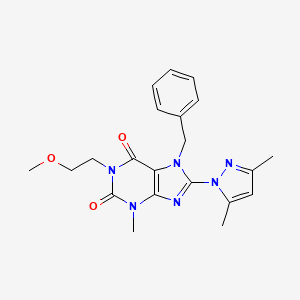
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2683699.png)